

In-Depth Technical Guide to BAY-155: A Potent Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-155	
Cat. No.:	B12363436	Get Quote

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Abstract

BAY-155 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations. By disrupting the menin-MLL complex, **BAY-155** effectively downregulates the expression of key leukemogenic genes, such as MEIS1, and induces differentiation in leukemia cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **BAY-155**, serving as a vital resource for researchers in the fields of oncology and drug discovery.

Chemical Structure and Properties

BAY-155, with the chemical name 2-Cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]non-7-yl]methyl]-1H-indole-1-acetamide, is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the MLL-binding pocket of menin.

Chemical Structure:



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Physicochemical and Pharmacokinetic Properties of BAY-155:

Property	Value	Reference
Molecular Formula	C28H28F3N7OS	[1]
Molecular Weight	567.63 g/mol	[1]
IC50 (Menin-MLL Interaction)	8 nM	[1]
Solubility	Information not publicly available.	
рКа	Information not publicly available.	
LogP	Information not publicly available.	_

Mechanism of Action and Signaling Pathway

BAY-155 functions by competitively inhibiting the interaction between the menin protein and the N-terminal fragment of MLL (or MLL fusion proteins). In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which in turn recruits other chromatin-modifying enzymes to target genes, leading to their sustained expression and leukemic transformation.

By occupying the MLL binding pocket on menin, **BAY-155** prevents the formation of this oncogenic complex. This leads to the eviction of the MLL fusion protein from the chromatin of target genes, such as HOXA9 and its cofactor MEIS1. The subsequent downregulation of these



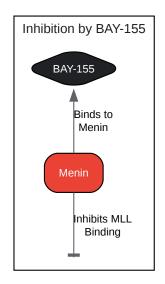


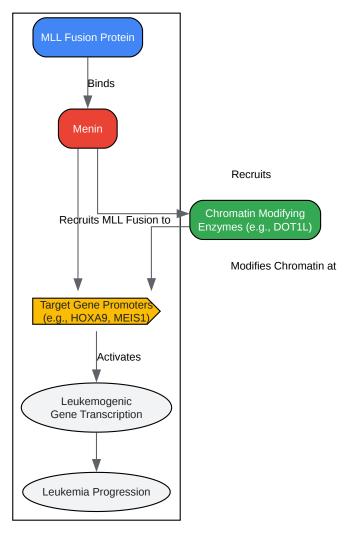


genes triggers cell cycle arrest, differentiation, and ultimately apoptosis in MLL-dependent leukemia cells.[2][3]

Menin-MLL Signaling Pathway and Inhibition by **BAY-155**:







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Caption: Mechanism of **BAY-155** in disrupting the Menin-MLL interaction.



Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of **BAY-155**. These protocols are based on established methodologies used for similar compounds and specific leukemia cell lines sensitive to menin-MLL inhibition.

Cell Culture of MLL-Rearranged Leukemia Cell Lines

Cell Lines:

- MOLM-13: Human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.[4][5][6]
- MV4-11: Human biphenotypic B-myelomonocytic leukemia cell line with an MLL-AF4 fusion.
 [7][8][9][10]

Culture Medium:

- MOLM-13: RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS).[5]
- MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[7]

General Culture Conditions:

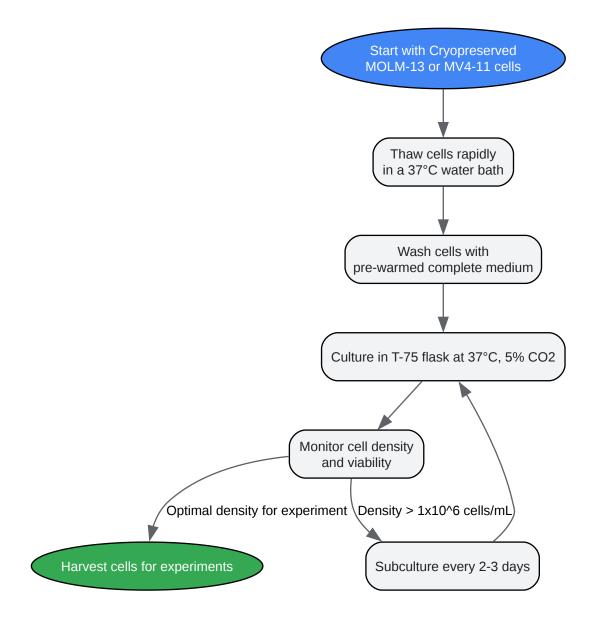
- Culture cells in suspension in T-75 flasks.
- Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture every 2-3 days by splitting the culture to a seeding density of approximately 1.0 x 10⁶ cells/mL for MOLM-13 and 2 x 10⁵ cells/mL for MV4-11.[5][8]

Cryopreservation:

- Centrifuge cells and resuspend the pellet in a freezing medium composed of 70% culture medium, 20% FBS, and 10% DMSO.[5]
- Freeze cells slowly to -80°C before transferring to liquid nitrogen for long-term storage.



Experimental Workflow for Cell Culture:



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Caption: General workflow for culturing MLL-rearranged leukemia cell lines.

In Vitro Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cultured MOLM-13 or MV4-11 cells



- BAY-155 stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 μL of complete medium.
- Prepare serial dilutions of BAY-155 in complete medium.
- Add 100 μL of the BAY-155 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours.
- Add 100 μL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of changes in the expression of **BAY-155** target genes.

Materials:



- Treated and untreated MOLM-13 or MV4-11 cells
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green or TaqMan-based qPCR master mix
- Primers for target genes (MEIS1, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

- Treat cells with **BAY-155** at various concentrations and time points.
- Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the qPCR data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Logical Flow for Gene Expression Analysis:



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- To cite this document: BenchChem. [In-Depth Technical Guide to BAY-155: A Potent Menin-MLL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363436#the-chemical-structure-and-properties-of-bay-155]

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